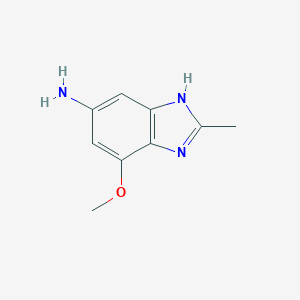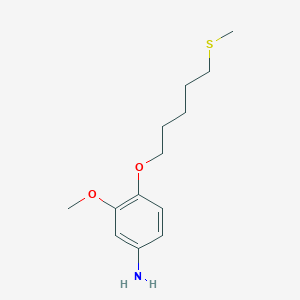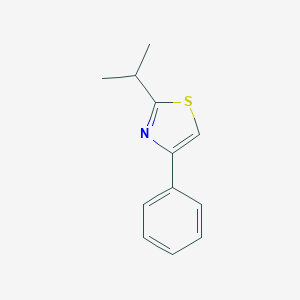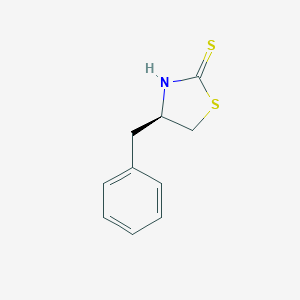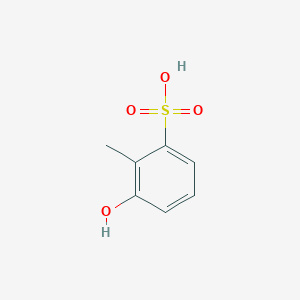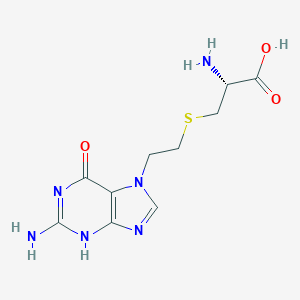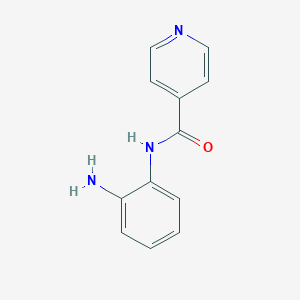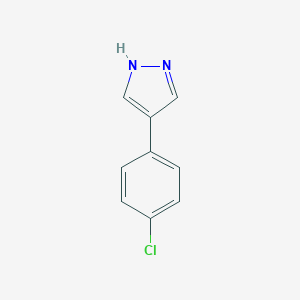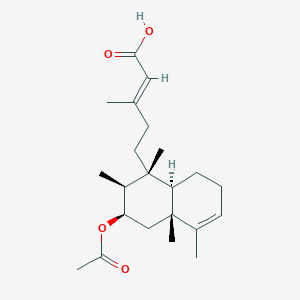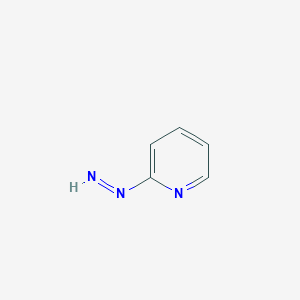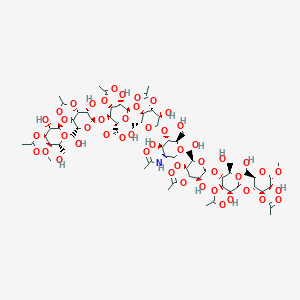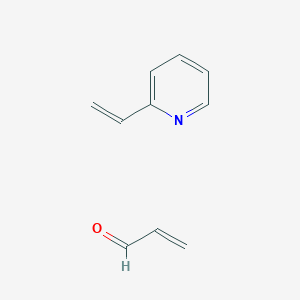
Vinylpyridine-acrolein copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinylpyridine-acrolein copolymer is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer is widely used in various fields, including biotechnology, biochemistry, and biomedical research. The copolymer is known for its ability to bind with various biomolecules, making it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of vinylpyridine-acrolein copolymer is based on its ability to bind with various biomolecules. The copolymer contains both positively charged and negatively charged groups, which allows it to interact with a wide range of biomolecules. The copolymer can form electrostatic interactions with negatively charged biomolecules, such as DNA and RNA, while also forming covalent bonds with proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
Vinylpyridine-acrolein copolymer has been shown to have minimal biochemical and physiological effects on cells and tissues. The copolymer is biocompatible, meaning that it does not cause any significant adverse reactions when introduced into biological systems. However, the copolymer can interfere with certain biological processes if it binds with essential biomolecules. Therefore, it is essential to carefully design experiments to avoid unintended effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vinylpyridine-acrolein copolymer has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental needs. Additionally, the copolymer has a high binding capacity, allowing it to immobilize large amounts of biomolecules onto surfaces. However, the copolymer has some limitations, including its potential to interfere with biological processes and its limited stability in certain conditions.
Direcciones Futuras
There are several potential future directions for vinylpyridine-acrolein copolymer research. One potential direction is the development of new copolymers with improved properties, such as increased stability and binding capacity. Another potential direction is the application of the copolymer in new fields, such as tissue engineering and regenerative medicine. Additionally, the copolymer could be used in the development of new diagnostic tools and drug delivery systems.
Conclusion:
Vinylpyridine-acrolein copolymer is a valuable tool for studying biological processes due to its ability to bind with various biomolecules. The copolymer has several advantages, including its high binding capacity and easy synthesis. However, the copolymer also has limitations, including its potential to interfere with biological processes and limited stability in certain conditions. Future research in this field could lead to the development of new copolymers with improved properties and applications in new fields.
Métodos De Síntesis
The synthesis of vinylpyridine-acrolein copolymer involves the reaction between vinylpyridine and acrolein. The copolymerization process is typically carried out in the presence of a catalyst, which helps to initiate the polymerization reaction. The resulting copolymer is a random copolymer, meaning that the monomers are arranged in a random order along the polymer chain. The copolymer can be synthesized in various molecular weights and compositions, depending on the desired application.
Aplicaciones Científicas De Investigación
Vinylpyridine-acrolein copolymer has been extensively used in scientific research due to its ability to bind with various biomolecules. The copolymer can be used to immobilize enzymes, proteins, and other biomolecules onto surfaces, which is particularly useful for studying biological processes. The copolymer has also been used in the development of biosensors, which can detect specific biomolecules in complex samples. Additionally, the copolymer has been used as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues.
Propiedades
Número CAS |
102329-52-2 |
|---|---|
Nombre del producto |
Vinylpyridine-acrolein copolymer |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
Clave InChI |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
SMILES canónico |
C=CC=O.C=CC1=CC=CC=N1 |
Sinónimos |
CVPA copolymer vinylpyridine-acrolein copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



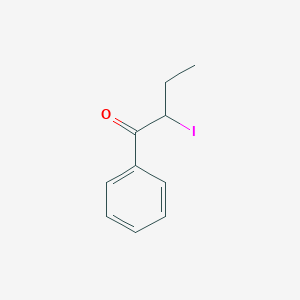
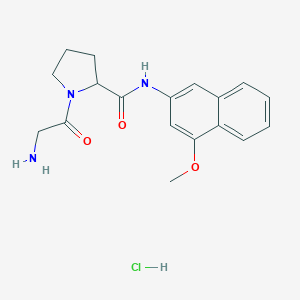
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
